3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride
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Overview
Description
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-yl group attached to a benzoic acid moiety, which is further modified with a hydrochloride group to enhance its solubility and stability.
Mechanism of Action
Target of Action
It is known that similar compounds are used in the preparation of derivatives that have activity as antileukemia agents . These agents typically target specific proteins or enzymes involved in cell growth and division, particularly in cancer cells .
Mode of Action
Based on its structural similarity to other antileukemia agents, it can be inferred that it may interact with its targets by binding to them, thereby inhibiting their function and leading to a decrease in the proliferation of leukemia cells .
Biochemical Pathways
Given its potential role as an antileukemia agent, it may be involved in pathways related to cell growth and division, apoptosis, and dna synthesis .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . This suggests that it may be absorbed in the body when administered orally or intravenously. The distribution, metabolism, and excretion of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate.
Result of Action
As a potential antileukemia agent, it may lead to the inhibition of cell growth and division, induction of apoptosis, and disruption of dna synthesis in leukemia cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidin-4-yl Amino Group: This can be achieved by reacting pyrimidin-4-amine with an appropriate halogenated compound to introduce the amino group.
Attachment to the Benzoic Acid Moiety: The resulting amino group is then reacted with a benzoic acid derivative to form the amide bond.
Hydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, which improves the compound's solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form derivatives such as benzoic acid derivatives.
Reduction: The pyrimidin-4-yl group can be reduced to form pyrimidin-4-ylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidin-4-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: Pyrimidin-4-ylamine derivatives.
Substitution: Substituted pyrimidin-4-yl derivatives.
Scientific Research Applications
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride is similar to other compounds that contain pyrimidin-4-yl and benzoic acid moieties. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Pyrimidin-4-ylamine derivatives: These compounds share the pyrimidin-4-yl group but differ in their substituents.
Benzoic acid derivatives: These compounds contain the benzoic acid moiety but lack the pyrimidin-4-yl group.
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Properties
IUPAC Name |
3-[(pyrimidin-4-ylamino)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11;/h1-6,8H,7H2,(H,16,17)(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKUPICERIIDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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